1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This particular compound is characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring, along with a sulfonyl group (-SO₂) which adds to its unique chemical properties.
Preparation Methods
The synthesis of 1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene typically involves the following steps:
Diazotization: The starting material, 2-[2-(trifluoromethyl)benzene-1-sulfonyl]aniline, is treated with nitrous acid to form the corresponding diazonium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include sodium azide, reducing agents like LiAlH₄, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene has several scientific research applications:
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene involves the reactivity of the azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, which can interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene can be compared with other similar compounds, such as:
1-Azido-2-(trifluoromethyl)benzene: This compound lacks the sulfonyl group, which makes it less reactive in certain chemical reactions.
1-Azido-4-(trifluoromethyl)benzene: This compound has the azido and trifluoromethyl groups in different positions on the benzene ring, which can affect its reactivity and applications.
1-Azido-2-(trifluoromethyl)benzenesulfonamide: This compound has an additional sulfonamide group, which can influence its chemical properties and reactivity.
The presence of the sulfonyl group in this compound adds to its uniqueness and enhances its reactivity in various chemical reactions.
Properties
CAS No. |
61174-49-0 |
---|---|
Molecular Formula |
C13H8F3N3O2S |
Molecular Weight |
327.28 g/mol |
IUPAC Name |
1-(2-azidophenyl)sulfonyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)9-5-1-3-7-11(9)22(20,21)12-8-4-2-6-10(12)18-19-17/h1-8H |
InChI Key |
QQBULNBZSFDNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.